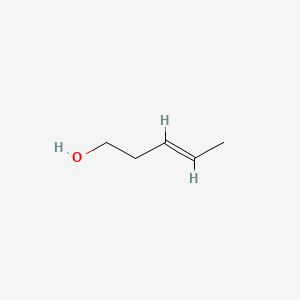

3-Penten-1-ol, (3E)-

Description

Contextualization within Modern Organic Chemistry

In the broader context of modern organic chemistry, (3E)-3-Penten-1-ol is classified as an allylic alcohol. This class of compounds is renowned for its enhanced reactivity and synthetic utility. nih.gov The hydroxyl group is situated on a carbon atom adjacent to a double bond, which influences the electronic properties of both functional groups and allows for unique modes of reactivity not observed in simple alcohols or alkenes.

The presence of both a nucleophilic hydroxyl group and an electron-rich pi system within the same molecule allows (3E)-3-Penten-1-ol to participate in a diverse array of reactions. It can serve as a precursor to aldehydes, carboxylic acids, ethers, and esters through transformations of the alcohol moiety. Simultaneously, the alkene can undergo addition reactions, oxidations, and various transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable building block in synthetic strategies that require the sequential or simultaneous introduction of multiple functionalities.

Significance in Advanced Chemical Synthesis and Natural Product Chemistry

The strategic importance of (3E)-3-Penten-1-ol is particularly evident in its application in advanced chemical synthesis and the construction of natural products. Its defined stereochemistry at the double bond provides a key advantage, allowing for the transfer of this stereochemical information into the target molecule, which is a critical aspect of modern asymmetric synthesis.

While direct, large-scale total syntheses starting from (3E)-3-Penten-1-ol are not extensively documented in readily available literature, its structural motif is a common feature in various natural products and complex molecules. For instance, the closely related (3Z)-isomer, cis-3-Penten-1-ol, has been utilized in sophisticated catalytic reactions such as enantioselective redox-relay oxidative Heck arylations to produce aryl aldehydes and ketones. This highlights the synthetic potential inherent in the penten-1-ol framework.

Furthermore, (3E)-3-Penten-1-ol has been identified as a naturally occurring compound in plants such as Opuntia ficus-indica, commonly known as the prickly pear. nih.gov Its presence in the natural world suggests its involvement in biosynthetic pathways and underscores its relevance in the field of natural product chemistry. The synthesis of derivatives and analogs of such natural products often relies on the use of structurally similar and readily available starting materials like (3E)-3-Penten-1-ol.

Scope of Current Research and Emerging Trends

Current research involving allylic alcohols like (3E)-3-Penten-1-ol is focused on the development of novel catalytic systems that can selectively functionalize either the alkene or the alcohol group with high efficiency and stereocontrol. A significant trend is the use of transition-metal catalysis to mediate new types of bond formations. These methods aim to be more atom-economical and environmentally benign than traditional synthetic routes.

Emerging trends point towards the use of (3E)-3-Penten-1-ol and similar unsaturated alcohols in cascade reactions, where multiple transformations occur in a single pot, thereby increasing synthetic efficiency. Biocatalysis, employing enzymes to perform selective oxidations or other transformations on unsaturated alcohols, is another burgeoning area of research. nist.gov This approach offers the potential for highly selective reactions under mild conditions.

The development of new synthetic methodologies that can harness the unique reactivity of both the hydroxyl and alkene functionalities of (3E)-3-Penten-1-ol continues to be an active area of investigation. As chemists strive to create more complex and medicinally relevant molecules, the utility of such versatile and fundamental building blocks is expected to grow, solidifying their importance in the future of organic synthesis.

Physicochemical and Spectroscopic Data of (3E)-3-Penten-1-ol

Below are tables detailing some of the key physical, chemical, and spectroscopic properties of (3E)-3-Penten-1-ol.

Table 1: Physical and Chemical Properties nih.govthegoodscentscompany.com

| Property | Value |

| Molecular Formula | C5H10O |

| Molecular Weight | 86.13 g/mol |

| CAS Number | 764-37-4 |

| IUPAC Name | (3E)-3-Penten-1-ol |

| Boiling Point | 410 K (136.85 °C) |

| Flash Point | 110.00 °F (43.33 °C) |

Table 2: Spectroscopic Data Identifiers nih.gov

| Spectroscopic Data | Identifier/Reference |

| Mass Spectrometry | NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectra | SpectraBase |

| ¹³C NMR Spectra | SpectraBase |

Structure

3D Structure

Properties

CAS No. |

39161-19-8 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

pent-3-en-1-ol |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3 |

InChI Key |

FSUXYWPILZJGCC-UHFFFAOYSA-N |

SMILES |

CC=CCCO |

Canonical SMILES |

CC=CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3e 3 Penten 1 Ol

Development of Stereoselective Synthetic Routes

The spatial arrangement of atoms within a molecule can dramatically influence its physical, chemical, and biological properties. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities. For (3E)-3-Penten-1-ol, this involves controlling the geometry around the carbon-carbon double bond to favor the E (trans) configuration.

Enantioselective and Diastereoselective Approaches

While (3E)-3-Penten-1-ol itself is achiral, the principles of enantioselective and diastereoselective synthesis are crucial when it is used as a starting material for more complex chiral molecules. For instance, the asymmetric dihydroxylation of (3E)-penten-1-ol can lead to the formation of chiral diols with high stereoselectivity. This reaction, often employing osmium tetroxide in the presence of a chiral ligand, demonstrates how the stereochemistry of the starting alkene directly influences the stereochemistry of the product.

One notable application involves the synthesis of (3R,4R)-1,3,4-pentanetriol, where (3E)-penten-1-ol is subjected to asymmetric dihydroxylation using AD-Mix β. This reagent contains a chiral ligand that directs the hydroxylation to one face of the double bond, resulting in a product with high enantiomeric excess.

Application of Chiral Catalysts in Synthesis

Chiral catalysts are instrumental in achieving high levels of stereoselectivity. These catalysts, often complexed with transition metals, create a chiral environment that influences the stereochemical outcome of a reaction. While specific chiral catalysts for the direct synthesis of (3E)-3-Penten-1-ol are not extensively documented, the reduction of a corresponding ketone precursor, pent-3-en-2-one, using a chiral reducing agent or a catalyst could theoretically yield an enantiomerically enriched version of the corresponding alcohol, pent-3-en-2-ol, which could then be further modified.

The broader field of asymmetric synthesis of allylic alcohols often employs catalysts based on metals like rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) or diamine ligands. These systems are highly effective in reactions such as asymmetric hydrogenation or transfer hydrogenation of α,β-unsaturated ketones, which are precursors to allylic alcohols.

Metal-Catalyzed and Organocatalytic Transformations

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. For the synthesis of (3E)-3-Penten-1-ol, metal-catalyzed and organocatalytic reactions offer powerful tools.

Olefin Metathesis-Based Syntheses

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. Cross-metathesis between two different olefins can be a direct route to constructing the carbon skeleton of (3E)-3-Penten-1-ol. For example, the cross-metathesis of ethylene (B1197577) with a suitable four-carbon alcohol derivative could potentially yield the desired product. The choice of catalyst is crucial to control the stereoselectivity of the newly formed double bond, with many modern catalysts showing a high preference for the E isomer.

| Reactant 1 | Reactant 2 | Catalyst Type | Potential Product |

|---|---|---|---|

| But-2-ene-1,4-diol derivative | Ethylene | Ruthenium-based (e.g., Grubbs' catalyst) | (3E)-3-Penten-1-ol derivative |

| Allyl alcohol | Propylene | Molybdenum-based (e.g., Schrock catalyst) | (3E)-3-Penten-1-ol |

Cross-Coupling Reactions Leading to (3E)-3-Penten-1-ol Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental in forming carbon-carbon bonds. These methods can be employed to construct the backbone of (3E)-3-Penten-1-ol precursors. For instance, a Suzuki coupling between a vinyl boronic acid and a suitable electrophile containing a protected alcohol functionality could be a viable strategy. The stereochemistry of the resulting double bond is often retained from the starting vinyl boronic acid, allowing for the selective synthesis of the (E)-isomer.

A plausible synthetic route could involve the coupling of (E)-1-propenylboronic acid with a protected 2-bromoethanol.

| Coupling Partners | Catalyst System | Product |

|---|---|---|

| (E)-1-Propenylboronic acid + BrCH₂CH₂OTBDMS | Pd(PPh₃)₄, Base | TBDMS-O-(CH₂)₂-CH=CH-CH₃ |

| Vinyl bromide + Organozinc reagent | Palladium catalyst | (3E)-3-Penten-1-ol precursor |

Biosynthetic Pathways and Enzymatic Synthesis

Nature provides elegant and highly efficient routes to a vast array of chemical compounds. (3E)-3-Penten-1-ol is a known plant volatile, and its formation is attributed to specific biosynthetic pathways.

The primary route to the formation of C5 alcohols like pentenols in plants is through the lipoxygenase (LOX) pathway. nih.gov This pathway begins with the oxygenation of polyunsaturated fatty acids, such as linolenic acid, by lipoxygenase enzymes to form fatty acid hydroperoxides. nih.gov These hydroperoxides are then cleaved by hydroperoxide lyase enzymes to produce shorter-chain aldehydes and ω-oxoacids.

Specifically, the cleavage of a 13-hydroperoxide of linolenic acid can lead to the formation of a pentenyl radical, which can then be converted to various pentenol isomers, including (3E)-3-penten-1-ol. nih.gov The exact enzymatic steps and the factors controlling the stereochemical outcome are areas of ongoing research.

Enzymatic synthesis, which utilizes isolated enzymes or whole microorganisms, offers a green and highly selective alternative to traditional chemical synthesis. While specific enzymatic synthesis of (3E)-3-Penten-1-ol is not widely reported, the use of alcohol dehydrogenases for the stereoselective reduction of pentenones or lipases for the kinetic resolution of racemic pentenols represents potential biocatalytic approaches.

Elucidation of Enzymatic Mechanisms in Biological Systems

(3E)-3-Penten-1-ol is classified as a Green Leaf Volatile (GLV), a group of C5 and C6 unsaturated alcohols, aldehydes, and esters that are responsible for the characteristic scent of freshly cut grass and green leaves. The biosynthesis of these compounds in plants is a rapid response to tissue damage and is orchestrated by a cascade of enzymatic reactions known as the lipoxygenase (LOX) pathway.

The canonical LOX pathway typically describes the formation of C6 and C9 GLVs from the polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). The pathway is initiated by the release of these fatty acids from cell membranes by the action of lipases. Subsequently, a lipoxygenase (LOX) enzyme catalyzes the dioxygenation of the fatty acid to form an unstable fatty acid hydroperoxide. This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) into a short-chain aldehyde and a C12 oxoacid. Finally, the resulting aldehyde can be reduced to its corresponding alcohol by an alcohol dehydrogenase (ADH).

While the majority of research has focused on C6 GLVs, the formation of C5 compounds like pentenols involves a less common cleavage mechanism. Research has identified a C-5,13-cleaving enzyme activity in soybean seeds that acts on 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13S-HPOT), a derivative of α-linolenic acid. This enzymatic activity results in the cleavage of the 13S-HPOT into 13-oxo-9(Z),11(E)-tridecadienoic acid and, notably, C5 compounds including 2(Z)-penten-1-ol and 1-penten-3-ol (B1202030). This cleavage is distinct from the typical HPL activity which cleaves the hydroperoxide at the C12-C13 bond to produce C6 aldehydes.

Interestingly, this C-5 cleavage activity was found to be coincident with the activity of lipoxygenase itself under anaerobic conditions, suggesting that LOX may possess a dual function, acting as a hydroperoxide-cleaving enzyme in addition to its primary oxygenation activity. The precursor to (3E)-3-Penten-1-ol would be (3E)-3-pentenal, which would be formed through isomerization of an initial pentenal product, followed by reduction via an alcohol dehydrogenase.

The key enzymatic steps leading to the formation of the C5 backbone of pentenols are summarized in the table below.

| Step | Enzyme | Substrate | Product(s) |

| 1 | Lipase | Membrane Lipids | α-Linolenic Acid |

| 2 | Lipoxygenase (LOX) | α-Linolenic Acid | 13(S)-HPOT |

| 3 | C-5,13-Cleaving Enzyme (potentially LOX) | 13(S)-HPOT | C5 Pentenols + 13-oxo-tridecadienoic acid |

| 4 | Isomerase (putative) | Initial Pentenal Product | (3E)-3-Pentenal |

| 5 | Alcohol Dehydrogenase (ADH) | (3E)-3-Pentenal | (3E)-3-Penten-1-ol |

Table 1: Enzymatic steps in the biosynthesis of C5 pentenols.

Biocatalytic Approaches for (3E)-3-Penten-1-ol Production

The enzymatic cascade responsible for GLV formation in plants provides a blueprint for the development of biocatalytic processes for the production of (3E)-3-Penten-1-ol. These approaches can utilize either isolated enzymes or whole-cell biocatalysts to achieve the desired chemical transformations. A key step in a biocatalytic route to (3E)-3-Penten-1-ol is the stereoselective reduction of the precursor aldehyde, (3E)-3-pentenal.

Whole-cell biocatalysis is an attractive option as it provides a cellular environment where the necessary enzymes are present and cofactors, such as NADH or NADPH required by alcohol dehydrogenases, are regenerated by the cell's metabolism. Baker's yeast (Saccharomyces cerevisiae) is a well-known and widely used whole-cell biocatalyst for the reduction of aldehydes and ketones. It contains a variety of alcohol dehydrogenases that can reduce unsaturated aldehydes to their corresponding alcohols.

Genetically engineered microorganisms, such as Escherichia coli, offer another powerful platform for whole-cell biocatalysis. By overexpressing specific alcohol dehydrogenase genes, it is possible to create recombinant strains with high catalytic activity and selectivity for the reduction of specific aldehydes. This approach allows for the tailoring of the biocatalyst to the specific requirements of the reaction, potentially leading to higher yields and purities of the desired alcohol.

The use of isolated alcohol dehydrogenases is also a viable strategy. These enzymes can be used in either free or immobilized form. Immobilization can enhance the stability of the enzyme and facilitate its reuse, which is crucial for developing cost-effective and sustainable processes. The reduction of the aldehyde requires a stoichiometric amount of a cofactor, which can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase which converts formate to carbon dioxide while reducing NAD+ to NADH.

Below is a table summarizing various biocatalytic systems capable of reducing unsaturated aldehydes, which represents the final step in the synthesis of (3E)-3-Penten-1-ol.

| Biocatalyst | Enzyme Type | Substrate Class | Product Class | Key Advantages |

| Saccharomyces cerevisiae (Baker's Yeast) | Alcohol Dehydrogenases | Unsaturated Aldehydes | Unsaturated Alcohols | Low cost, readily available, in-situ cofactor regeneration. |

| Recombinant E. coli | Overexpressed Alcohol Dehydrogenase | Unsaturated Aldehydes | Unsaturated Alcohols | High specific activity, potential for enzyme engineering to improve selectivity. |

| Isolated Alcohol Dehydrogenase (e.g., from horse liver) | Alcohol Dehydrogenase | Unsaturated Aldehydes | Unsaturated Alcohols | High purity of product, well-defined reaction conditions. |

Table 2: Biocatalytic systems for the reduction of unsaturated aldehydes.

Process Intensification and Green Chemistry in Scalable Synthesis

For the large-scale production of (3E)-3-Penten-1-ol to be economically viable and environmentally sustainable, the principles of process intensification and green chemistry must be applied. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, while green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Continuous Flow Biocatalysis: A key strategy for process intensification is the transition from traditional batch reactors to continuous flow systems. In a continuous flow setup, the substrate is continuously passed through a reactor containing the immobilized biocatalyst. This approach offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and higher productivity. For the biocatalytic reduction of (3E)-3-pentenal, an immobilized alcohol dehydrogenase could be packed into a column, allowing for the continuous conversion of the aldehyde to (3E)-3-Penten-1-ol with easy separation of the product from the catalyst.

Green Solvents and Solvent-Free Systems: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The ideal solvent for the synthesis of (3E)-3-Penten-1-ol would be non-toxic, biodegradable, and derived from renewable resources. Water is an excellent green solvent for many biocatalytic reactions. In cases where the substrate or product has low water solubility, biphasic systems using a biocompatible organic solvent or the use of solvent-free systems can be explored.

Green Chemistry Metrics: To quantify the "greenness" of a synthetic route, several metrics have been developed.

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For the reduction of (3E)-3-pentenal to (3E)-3-Penten-1-ol using a reducing agent like sodium borohydride, the atom economy would be less than 100% due to the formation of byproducts. In contrast, a catalytic hydrogenation would have a theoretical atom economy of 100%.

Process Mass Intensity (PMI): PMI is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more sustainable process. By minimizing solvent use, recycling catalysts, and using efficient downstream processing, the PMI for the synthesis of (3E)-3-Penten-1-ol can be significantly reduced.

The application of these principles can lead to a scalable, cost-effective, and environmentally friendly process for the production of (3E)-3-Penten-1-ol.

Elucidation of Reactivity and Reaction Mechanisms of 3e 3 Penten 1 Ol

Mechanistic Studies of Alkene Functionalization

The carbon-carbon double bond in (3E)-3-Penten-1-ol is a site of high electron density, making it prone to electrophilic attack and various addition reactions. Its trans configuration influences the stereochemical outcome of these transformations.

Oxidative Transformations and Their Pathways

Oxidative transformations of the alkene moiety in (3E)-3-Penten-1-ol can lead to the cleavage of the double bond or the addition of oxygen-containing functional groups.

Oxidative Cleavage (Ozonolysis): Ozonolysis, the reaction with ozone (O₃), is a powerful method for cleaving carbon-carbon double bonds. The mechanism involves an initial electrophilic addition of ozone to the alkene, forming a molozonide intermediate, which then rearranges to an ozonide. Subsequent work-up determines the final products. With a reductive work-up (e.g., using dimethyl sulfide (B99878) or zinc), the ozonide decomposes to yield carbonyl compounds. For (3E)-3-Penten-1-ol (CH₃-CH=CH-CH₂-CH₂OH), ozonolysis followed by reductive work-up would cleave the C3=C4 double bond, yielding acetaldehyde (B116499) (CH₃CHO) and 3-hydroxypropanal (B37111) (HOCH₂CH₂CHO) researchgate.netlibretexts.orgmasterorganicchemistry.com. An oxidative work-up (e.g., with H₂O₂) would convert the aldehyde products into carboxylic acids, yielding acetic acid (CH₃COOH) and 3-hydroxypropanoic acid (HOCH₂CH₂COOH).

Epoxidation: The alkene can be converted into an epoxide (oxirane) by reaction with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid libretexts.orglibretexts.orgchadsprep.com. This reaction proceeds via a concerted mechanism where the peroxyacid transfers an oxygen atom to the double bond, forming a three-membered epoxide ring libretexts.orglibretexts.orgjove.com. Since (3E)-3-Penten-1-ol possesses a trans double bond, the epoxidation results in a trans-epoxide. The mechanism involves a cyclic transition state where the alkene π bond attacks the electrophilic oxygen of the peroxyacid libretexts.orgjove.com. The hydroxyl group at the C1 position is generally unreactive under these conditions, though it may influence the conformation of the transition state researchgate.net.

Dihydroxylation: The addition of two hydroxyl groups across the double bond, known as dihydroxylation, can occur with either syn or anti stereochemistry.

Syn-Dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate (B83412) (KMnO₄) under mild alkaline conditions libretexts.orgchemistry.coach. The reaction proceeds through a cyclic osmate ester intermediate, leading to the syn addition of two hydroxyl groups across the double bond libretexts.orglibretexts.orgchemistry.coachpearson.com. For (3E)-3-Penten-1-ol, syn-dihydroxylation would yield pentane-1,3,4-triol, with the two newly added hydroxyl groups on C3 and C4 being on the same side of the original double bond plane.

Anti-Dihydroxylation: This pathway typically involves the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water chadsprep.comjove.comchemistrysteps.com. The epoxidation step, as described above, yields a trans-epoxide from the trans-alkene. The subsequent acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by nucleophilic attack of water on one of the epoxide carbons from the backside, opening the ring and resulting in the anti addition of two hydroxyl groups libretexts.orgchadsprep.com. Applying this to (3E)-3-Penten-1-ol would lead to a trans-diol, specifically pentane-1,3,4-triol where the hydroxyl groups on C3 and C4 are on opposite sides.

Hydroboration-Oxidation and Related Hydrofunctionalization

Hydroboration-oxidation is a two-step process that results in the net addition of water across a double bond in an anti-Markovnikov and syn fashion. Borane (BH₃) or its derivatives add to the alkene, with boron attaching to the less substituted carbon and hydrogen to the more substituted carbon of the double bond. This addition is stereochemically syn. Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in basic conditions replaces the boron atom with a hydroxyl group, retaining the syn stereochemistry.

For (3E)-3-Penten-1-ol (CH₃-CH=CH-CH₂-CH₂OH), the double bond is between C3 and C4. Hydroboration would preferentially occur at C3 (less substituted carbon of the double bond), with the boron atom attaching there and a hydrogen atom adding to C4. The structure would become CH₃-CH₂-CH(BH₂)-CH₂-CH₂OH. Oxidation then replaces the boron with a hydroxyl group, yielding pentane-1,3-diol (CH₃-CH₂-CH(OH)-CH₂-CH₂OH). The syn addition means the hydrogen and the hydroxyl group are added to the same face of the double bond.

Other hydrofunctionalization reactions include hydrohalogenation (e.g., addition of HBr), which follows Markovnikov's rule, placing the hydrogen on the less substituted carbon (C3) and the halide on the more substituted carbon (C4) openstax.org. This would yield 3-bromo-pentan-1-ol.

Electrophilic and Nucleophilic Additions across the Double Bond

The electron-rich nature of the alkene in (3E)-3-Penten-1-ol makes it susceptible to electrophilic addition reactions.

Electrophilic Additions:

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond proceeds via a cyclic halonium ion intermediate. The halide ion then attacks the more substituted carbon of the halonium ion from the backside, resulting in anti-addition. For (3E)-3-Penten-1-ol, this would lead to the formation of a vicinal dibromide, specifically 3,4-dibromopentan-1-ol, with the bromine atoms in a trans orientation relative to each other libretexts.orglibretexts.org.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The proton (H⁺) adds to the carbon of the double bond that has more hydrogen atoms (C3), generating a carbocation at the more substituted carbon (C4). The halide ion then attacks this carbocation. Thus, the addition of HBr to (3E)-3-Penten-1-ol yields 3-bromopentan-1-ol openstax.org. Since C4 becomes a chiral center, a racemic mixture of enantiomers is typically formed.

Nucleophilic Additions: Simple alkenes, like the one in (3E)-3-Penten-1-ol, are generally unreactive towards nucleophilic addition unless activated by electron-withdrawing groups or specific catalytic systems. Therefore, direct nucleophilic addition to the double bond is not a characteristic reaction pathway for this compound under typical conditions.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group (-OH) at the C1 position of (3E)-3-Penten-1-ol can undergo various reactions typical of alcohols.

Reductive Processes and Hydrogenation Stereochemistry

The most significant reductive process involving (3E)-3-Penten-1-ol is the hydrogenation of its carbon-carbon double bond.

Hydrogenation: Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, reduces the alkene to an alkane. In the case of (3E)-3-Penten-1-ol, this reaction saturates the C3=C4 double bond, yielding pentan-1-ol (CH₃-CH₂-CH₂-CH₂-CH₂OH) pearson.comlumenlearning.com. The addition of hydrogen to the double bond typically occurs via syn addition, where both hydrogen atoms add to the same face of the double bond. Since the starting material is achiral and the product, pentan-1-ol, is also achiral, stereochemical considerations are straightforward in this specific instance, but the syn mechanism is characteristic of heterogeneous catalytic hydrogenation.

Esterification and Etherification Mechanistic Details

The hydroxyl group can be readily transformed into esters and ethers through well-established mechanisms.

Esterification: The reaction of (3E)-3-Penten-1-ol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst leads to the formation of an ester. The most common method is Fischer esterification, where the alcohol reacts with a carboxylic acid (e.g., acetic acid) under acidic conditions (e.g., H₂SO₄). The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester, such as (3E)-3-penten-1-yl acetate.

Etherification:

Williamson Ether Synthesis: This method involves converting the alcohol into its corresponding alkoxide by treatment with a strong base (e.g., sodium hydride, NaH). The alkoxide then acts as a nucleophile and reacts with an alkyl halide (R-X) via an SN2 mechanism to form an ether. For (3E)-3-Penten-1-ol, this would involve forming the pent-3-en-1-oxide anion, which then reacts with an alkyl halide to produce an ether (CH₃-CH=CH-CH₂-CH₂-O-R).

Acid-Catalyzed Etherification: Under strongly acidic conditions and elevated temperatures, two molecules of a primary alcohol can undergo intermolecular dehydration to form an ether. The mechanism involves protonation of one alcohol molecule, making it a good leaving group (water). A second alcohol molecule then attacks the protonated species via an SN2-like displacement, followed by deprotonation to yield the ether. In the case of (3E)-3-Penten-1-ol, this would lead to the formation of bis((3E)-3-penten-1-yl) ether.

Theoretical and Computational Chemistry of 3e 3 Penten 1 Ol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic distribution and orbital characteristics of (3E)-3-Penten-1-ol. These studies help predict its behavior in chemical reactions and interactions.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding molecular reactivity. The HOMO represents the region where a molecule is most likely to donate electrons, while the LUMO indicates the region where it is most likely to accept electrons. For unsaturated alcohols, the π system of the double bond and the lone pairs on the oxygen atom of the hydroxyl group are key contributors to the HOMO and LUMO.

While specific FMO data for (3E)-3-Penten-1-ol were not directly found in the provided search results, studies on similar unsaturated systems indicate that the HOMO is typically localized on the π system of the double bond and the oxygen atom of the hydroxyl group, with the LUMO often localized on the π* antibonding orbital of the double bond. imperial.ac.ukresearchgate.netresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a predictor of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity.

Analyzing the charge distribution within (3E)-3-Penten-1-ol, often through methods like calculating atomic charges (e.g., Mulliken charges) or visualizing Molecular Electrostatic Potential (MEP) maps, can reveal regions of positive and negative charge density. These charge distributions are indicative of potential sites for electrophilic or nucleophilic attack.

For (3E)-3-Penten-1-ol, the hydroxyl group's oxygen atom is expected to be electron-rich due to its lone pairs, making it a potential site for electrophilic attack. Conversely, the carbon atoms of the double bond, particularly the one less substituted, might exhibit partial positive character, making them susceptible to nucleophilic attack. The precise distribution of charges is influenced by the molecule's conformation and the computational method employed. researchgate.netresearchgate.net

Conformer Analysis and Potential Energy Surface Exploration

Molecules with single bonds can rotate, leading to different spatial arrangements known as conformers. Exploring the potential energy surface (PES) allows for the identification of these conformers and their relative stabilities.

(3E)-3-Penten-1-ol has several rotatable single bonds (C1-C2, C2-C3, C4-C5), allowing for various conformational isomers. The stability of these conformers is dictated by factors such as torsional strain, steric hindrance, and potential intramolecular interactions. solubilityofthings.com For unsaturated alcohols, the conformation around the C-C single bonds adjacent to the double bond and the hydroxyl group is particularly important. Computational studies on similar systems suggest that staggered conformations are generally more stable than eclipsed ones due to minimized steric repulsions. solubilityofthings.com The energy difference between the most stable and other conformers provides insight into the conformational landscape of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are critical for understanding the kinetics and mechanisms of chemical transformations involving (3E)-3-Penten-1-ol. This typically involves DFT calculations to map out the energy changes during a reaction and identify the highest energy point along the reaction coordinate – the transition state.

While specific reaction pathway models for (3E)-3-Penten-1-ol were not explicitly detailed in the search results, studies on similar unsaturated alcohols and related reactions provide a framework. For instance, DFT has been used to investigate cycloaddition reactions, epoxidation, and ozonolysis of unsaturated alcohols. researchgate.netacs.orgosti.govcopernicus.org These studies often involve calculating activation energies (the energy barrier that must be overcome for a reaction to occur) and characterizing the geometry of the transition state. The presence of the double bond makes (3E)-3-Penten-1-ol susceptible to electrophilic addition reactions, and the hydroxyl group can participate in reactions like esterification or oxidation. Computational analysis can predict the preferred reaction sites and the energy barriers associated with these processes. researchgate.netacs.orgosti.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the behavior of molecules in various environments, providing insights into solvation dynamics and intermolecular interactions at an atomic level. For (3E)-3-Penten-1-ol, MD simulations can elucidate how different solvents influence its conformational landscape, stability, and interactions with surrounding molecules.

Studies employing MD simulations on pentanol (B124592) isomers, such as 3-pentanol, in aqueous solutions have revealed significant details about their behavior at interfaces and within bulk water nih.govrsc.org. These simulations typically involve constructing a simulation box containing the molecule(s) of interest solvated in water, often with an air-water interface to mimic surface phenomena. By analyzing the trajectories of atoms and molecules over time, researchers can understand how the solute orients itself within the solvent and the nature of the interactions formed.

In aqueous environments, MD simulations of pentanol isomers have demonstrated a concentration-dependent orientation at the air-water interface. At moderate bulk concentrations (e.g., around 100 mM), these amphiphilic molecules tend to form a monolayer. During monolayer formation, the hydroxyl (-OH) group of the pentanol molecule typically directs itself towards the bulk water, facilitating hydrogen bonding with water molecules. Concurrently, the hydrophobic alkyl chains orient away from the water, towards the vacuum or air phase nih.govrsc.org. This behavior is indicative of the amphiphilic nature of (3E)-3-Penten-1-ol, where the polar hydroxyl group interacts favorably with polar solvents like water, while the nonpolar pentenyl chain exhibits hydrophobic behavior.

The specific packing density and molecular area at the interface can be quantified through these simulations. While direct MD data for the (3E) isomer is not extensively detailed, studies on related pentanol isomers provide valuable comparative insights:

| Pentanol Isomer | Molecular Area at Monolayer Coverage (approx. 100 mM) | Citation |

| 1-Pentanol | 32 ± 2 Ų | nih.govrsc.org |

| 3-Pentanol | 46 ± 2 Ų | nih.govrsc.org |

These findings suggest that the branching or specific arrangement of the carbon chain in pentanol isomers can influence their interfacial packing, which is a direct consequence of intermolecular interactions and solvation effects.

Beyond water, (3E)-3-Penten-1-ol exhibits solubility in organic solvents such as chloroform (B151607) and methanol (B129727) lookchem.comalfa-chemistry.com. MD simulations could be employed to investigate its solvation and intermolecular interactions in these media. For instance, in less polar solvents like chloroform, the hydrogen-bonding capacity of the solvent might be reduced compared to water, potentially leading to different conformational preferences or aggregation states for (3E)-3-Penten-1-ol. Similarly, in protic solvents like methanol, similar hydrogen-bonding interactions to those observed with water would be expected, though the specific solvent-solute interactions might differ in strength and geometry. Understanding these interactions through MD simulations is crucial for predicting its behavior in various chemical processes and formulations.

Biological and Ecological Roles of 3e 3 Penten 1 Ol Non Human Contexts

Occurrence as a Natural Product and Metabolite Profiling

(3E)-3-Penten-1-ol has been identified as a naturally occurring volatile compound in a range of biological systems, from plants to the products of microbial activity. Its detection is often associated with the characteristic aroma and flavor profiles of these natural sources.

Detection in Microbial Fermentation Products

The compound (3E)-3-Penten-1-ol is also a product of microbial metabolism, particularly during fermentation processes. Its presence has been noted in various fermented food and beverage products, where it can influence the final sensory characteristics. For instance, studies on the fermentation of chokeberry juice by lactic acid bacteria have identified (3E)-3-Penten-1-ol among the volatile compounds produced. mdpi.com Similarly, research on fermented green tea infusion with the edible mushroom Pleurotus sajor-caju showed changes in the concentration of related pentenol isomers, indicating their role in the developing flavor profile. frontiersin.org The fermentation of wolfberry pulp with Lactobacillus plantarum also leads to the generation of a complex array of volatile compounds, including various alcohols that contribute to the final product's aroma. maxapress.com Furthermore, during the spontaneous fermentation of sour bamboo shoots, (3E)-3-Penten-1-ol has been detected, with its concentration being correlated with the activity of specific Lactobacillus species. mdpi.com

Role in Chemical Ecology and Interspecies Communication

Beyond its presence as a metabolic product, (3E)-3-Penten-1-ol and its isomers serve as vital signaling molecules in the intricate communication networks of various ecosystems. These semiochemicals can act as pheromones, influencing the behavior of other organisms, and as allelochemicals, mediating interactions between different species.

Pheromonal Activity and Chemoattraction in Arthropods

In the realm of entomology, certain isomers of penten-1-ol have been identified as components of insect pheromones, playing a role in sexual communication. For example, in the triatomine bug Rhodnius prolixus, a vector for Chagas disease, the related compound (3E)-2-methyl-3-penten-2-ol is among the most abundant compounds in the metasternal glands and is implicated in sexual communication. anu.edu.au While not (3E)-3-Penten-1-ol itself, this highlights the role of similar C5 unsaturated alcohols in insect signaling. Research on the solitary locust has also identified (Z)-2-penten-1-ol as a volatile emitted by females that contributes to male attraction. pnas.org The broader class of unsaturated alcohols is well-established as having pheromonal activity across a wide range of arthropods. europa.eu

Allelochemical Functions in Plant-Plant and Plant-Microbe Interactions

The release of volatile organic compounds by plants, including (3E)-3-Penten-1-ol, can have allelopathic effects, influencing the growth and development of neighboring plants and interacting with microorganisms in the rhizosphere. While specific studies detailing the allelochemical functions of (3E)-3-Penten-1-ol are not extensively documented in the provided search results, the general role of plant volatiles in mediating these interactions is a well-established principle in chemical ecology. These compounds can inhibit seed germination, affect root growth, and influence the composition of soil microbial communities.

Participation in Non-Human Biosynthetic Pathways

The formation of (3E)-3-Penten-1-ol in biological systems is a result of specific biosynthetic pathways. In plants and microbes, these pathways often involve the metabolism of fatty acids and amino acids. For instance, the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids, is a common route for the production of C6 and C9 aldehydes and alcohols, which can then be further modified to produce a variety of volatile compounds. While the precise biosynthetic route to (3E)-3-Penten-1-ol is not explicitly detailed in the search results, the synthesis of related compounds, such as 3-methyl-2-penten-4-yn-1-ol, involves multi-step chemical reactions, suggesting that natural biosynthesis may also proceed through a series of enzymatic conversions. chemicalbook.com The halocyclization of 4-penten-1-ol (B13828) has also been studied, providing insights into the reactivity of pentenol structures which can inform our understanding of potential biological transformations. acs.org

Precursor in the Biosynthesis of Complex Natural Products

(3E)-3-Penten-1-ol serves as a foundational molecule in the synthesis of more complex and biologically significant natural products. Its five-carbon backbone, featuring both a double bond and a hydroxyl group, makes it a versatile intermediate in various metabolic pathways. Research has identified its role as a starting material in the laboratory synthesis of at least one complex antibacterial agent, and its presence in plant volatiles suggests a role as a precursor in plant biochemistry.

One of the most notable applications of (3E)-3-Penten-1-ol is as a reaction raw material for the synthesis of Leucomycin B. Leucomycins are a group of macrolide antibiotics, which are complex natural products known for their antibacterial properties. The biosynthesis of the aglycone core of such macrolides typically proceeds via the polyketide pathway, which involves the sequential condensation of small carboxylic acid units. nih.gov The use of (3E)-3-Penten-1-ol as a precursor highlights its utility as a C5 building block for constructing the intricate architecture of these potent antibiotics.

Furthermore, (3E)-3-Penten-1-ol has been identified as a major volatile component in the aroma of certain hybrid berries. Volatile organic compounds in plants are often not end-products but are part of a dynamic metabolic network where they can be further modified into other compounds, such as esters or other derivatives, which contribute to the plant's flavor, fragrance, and defense mechanisms. The presence of (3E)-3-Penten-1-ol in these berries suggests its role as an intermediate in the biosynthesis of other flavor-active or ecologically important molecules within the plant. uzh.ch

Table 1: Example of a Complex Natural Product Derived from (3E)-3-Penten-1-ol

| Precursor | Derived Complex Product | Class of Natural Product | Documented Role/Significance |

|---|---|---|---|

| (3E)-3-Penten-1-ol | Leucomycin B | Macrolide Antibiotic | Used as a raw material in its synthesis; Leucomycins exhibit antibacterial activity. nih.gov |

Enzymatic Biotransformations within Biological Systems

Within biological systems, (3E)-3-Penten-1-ol can be modified by various enzymes, leading to the formation of new compounds with different chemical properties and biological activities. These biotransformations are key processes in the metabolism and ecological interactions of organisms.

A primary enzymatic transformation for alcohols is oxidation. Research on structurally similar pentenol isomers, such as (2Z)-pentenol and 1-penten-3-ol (B1202030), has shown that they can be metabolized into their corresponding aldehydes or ketones through the action of alcohol dehydrogenases (ADHs). frontiersin.org It is highly plausible that (3E)-3-Penten-1-ol undergoes a similar biotransformation, where an ADH enzyme would catalyze its oxidation to (E)-3-pentenal. This conversion of an alcohol to an aldehyde represents a common step in many metabolic pathways, often preparing the molecule for further reactions.

Evidence for the enzymatic modification of pentenols is also found in studies involving microorganisms. For instance, during the fermentation of green tea with the edible mushroom Pleurotus sajor-caju, the concentration of a related compound, (Z)-2-penten-1-ol, was observed to decrease significantly. frontiersin.org This indicates that the fungus possesses enzymatic machinery capable of metabolizing pentenols, breaking them down or converting them into other substances as part of its metabolic activity. frontiersin.org This suggests that (3E)-3-Penten-1-ol could also serve as a substrate for enzymes in various fungi and bacteria, leading to its transformation within different ecosystems.

Table 2: Potential Enzymatic Biotransformation of (3E)-3-Penten-1-ol

| Substrate | Enzyme Class (Predicted) | Product | Transformation Type |

|---|---|---|---|

| (3E)-3-Penten-1-ol | Alcohol Dehydrogenase (ADH) | (E)-3-Pentenal | Oxidation |

Environmental Fate and Degradation Pathways of 3e 3 Penten 1 Ol

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as reactions with atmospheric radicals or hydrolysis in water.

In the atmosphere, volatile organic compounds (VOCs) like (3E)-3-Penten-1-ol are primarily degraded through reactions with highly reactive species, predominantly hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night, as well as ozone (O₃). Studies on similar unsaturated alcohols indicate that the presence of the double bond makes them highly reactive towards OH radicals and ozone.

Research on related compounds, such as other pentenols and hexenols, shows that the gas-phase reaction with OH radicals is a significant removal pathway. For instance, rate coefficients for the reaction of OH radicals with (E)-2-penten-1-ol and (E)-2-hexen-1-ol have been determined, suggesting rapid degradation. researchgate.netcopernicus.org The estimated atmospheric lifetimes for such unsaturated alcohols due to OH radical reactions are typically on the order of hours to a day, indicating they are not persistent in the atmosphere. researchgate.net Ozonolysis is also identified as an important oxidation pathway for unsaturated alcohols, with measured rate coefficients for related compounds. researchgate.netacs.orgnih.gov

While direct photolysis (breakdown by sunlight) is generally considered a minor degradation pathway for unsaturated alcohols in the troposphere, as their UV absorption cross-sections are typically low above 290 nm, the dominant removal mechanism remains reaction with OH radicals and ozone. researchgate.net

Table 6.1.1: Atmospheric Degradation Kinetics of Related Unsaturated Alcohols

| Compound | Reaction with OH Radical Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime (Hours) | Primary Oxidant | Reference |

| (E)-2-penten-1-ol | (6.76 ± 0.70) × 10⁻¹¹ | ~12-14 | OH Radical | researchgate.netcopernicus.org |

| 1-penten-3-ol (B1202030) | (7.12 ± 0.73) × 10⁻¹¹ | ~12-14 | OH Radical | researchgate.netcopernicus.org |

| (E)-2-hexen-1-ol | (6.15 ± 0.75) × 10⁻¹¹ | ~14-16 | OH Radical | researchgate.netcopernicus.org |

| (Z)-3-hexen-1-ol | (1.06 ± 0.12) × 10⁻¹⁰ | ~9-10 | OH Radical | researchgate.netcopernicus.org |

| cis-2-penten-1-ol | (1.1 ± 0.2) × 10⁻¹⁶ (O₃ reaction) | ~18-20 (O₃ reaction) | O₃ | researchgate.netacs.orgnih.gov |

| trans-3-hexen-1-ol | (6.4 ± 1.0) × 10⁻¹⁷ (O₃ reaction) | ~18-20 (O₃ reaction) | O₃ | researchgate.netacs.orgnih.gov |

Direct experimental data on the hydrolysis of (3E)-3-Penten-1-ol in aquatic systems was not found in the provided search results. However, based on its chemical structure as a simple unsaturated alcohol, it is generally expected to exhibit good hydrolytic stability under typical environmental pH and temperature conditions. Unlike compounds with hydrolyzable functional groups such as esters or halides, the carbon-carbon double bond and the hydroxyl group in (3E)-3-Penten-1-ol are not readily susceptible to direct hydrolysis in neutral or near-neutral aqueous environments. Therefore, hydrolysis is unlikely to be a significant abiotic degradation pathway for this compound in aquatic systems.

Biotic Degradation and Biodegradation Kinetics

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Specific studies detailing the microbial metabolism or mineralization pathways of (3E)-3-Penten-1-ol were not identified in the provided search results. While microorganisms are known to degrade a wide range of organic compounds, including alcohols and unsaturated hydrocarbons, the precise metabolic routes and enzymes involved in the breakdown of (3E)-3-Penten-1-ol have not been elucidated in the retrieved literature. General studies on the biodegradation of alcohols suggest that they can serve as carbon and energy sources for various bacteria and fungi, often involving oxidation of the alcohol group to an aldehyde or carboxylic acid, followed by further metabolic processing. nih.govresearchgate.net However, without specific research on (3E)-3-Penten-1-ol, its specific biodegradation kinetics and pathways remain uncharacterized.

Information regarding specific enzymatic systems responsible for the biotransformation of (3E)-3-Penten-1-ol was not found in the provided search results. While enzymes like alcohol dehydrogenases, monooxygenases, and dioxygenases are commonly involved in the degradation of alcohols and unsaturated compounds by microorganisms, no literature directly links these or other specific enzymes to the metabolism of (3E)-3-Penten-1-ol.

Environmental Distribution and Persistence Studies

The environmental distribution of (3E)-3-Penten-1-ol is influenced by its physical and chemical properties, such as its moderate water solubility and its classification as a volatile organic compound (VOC).

Its octanol-water partition coefficient (logP) is estimated to be around 0.945 to 0.991, indicating a moderate hydrophobicity. This suggests that (3E)-3-Penten-1-ol may partition between water and organic phases, including soil organic matter or potentially bioaccumulate to a limited extent. thegoodscentscompany.comchemeo.com Its solubility in organic solvents like chloroform (B151607) and methanol (B129727), and slight solubility in water, further supports its distribution across different environmental media. ontosight.ai

As a VOC, (3E)-3-Penten-1-ol can volatilize into the atmosphere from water or soil surfaces. In the atmosphere, as discussed in section 6.1.1, it is expected to be rapidly degraded by OH radicals and ozone, leading to short atmospheric lifetimes. researchgate.net Consequently, (3E)-3-Penten-1-ol is unlikely to persist for extended periods in the atmosphere. Data on its persistence in soil or aquatic systems, however, were not found in the provided search results.

Bioaccumulation and Biotransformation Pathways of (3E)-3-Penten-1-ol

Bioaccumulation Potential

Information regarding the bioaccumulation potential of (3E)-3-Penten-1-ol in non-target organisms is not extensively documented in the scientific literature. Bioaccumulation is a process where organisms absorb and retain chemicals from their environment, leading to concentrations in their tissues that can exceed those in the surrounding medium. Key factors influencing bioaccumulation include a compound's lipophilicity (often indicated by its octanol-water partition coefficient, log Kow), molecular size, and its susceptibility to metabolic transformation and excretion ( nih.gov, nih.gov).

Specific bioaccumulation factors (BCF) or bioconcentration factors (BCF) for (3E)-3-Penten-1-ol in aquatic or terrestrial non-target organisms have not been readily identified in the reviewed sources. While general principles for assessing bioaccumulation, such as the use of BCF values greater than 1000 or 2000 as indicators of bioaccumulative potential, are established ( nih.gov), direct experimental data for (3E)-3-Penten-1-ol is lacking. Compounds that are readily biodegradable or rapidly metabolized tend not to accumulate in organism tissues in quantities that reflect exposure levels ( nih.gov). Consequently, without specific experimental data, the bioaccumulation potential of (3E)-3-Penten-1-ol cannot be definitively quantified.

Biotransformation Pathways

Direct research findings detailing the specific biotransformation pathways of (3E)-3-Penten-1-ol in non-target organisms were not found in the provided literature. However, based on the known metabolic pathways of similar unsaturated alcohols, several biotransformation routes can be predicted.

Unsaturated alcohols, particularly β-olefinic alcohols such as (3E)-3-Penten-1-ol, are known substrates for alcohol dehydrogenases (ADH) ( uclan.ac.uk). This enzymatic process typically involves the oxidation of the alcohol functional group to an aldehyde or ketone. For (3E)-3-Penten-1-ol, this would likely result in the formation of (3E)-3-pentenal. Source uclan.ac.uk indicates that primary β-olefinic alcohols are readily metabolized by ADH to form polarized α,β-unsaturated electrophiles.

These α,β-unsaturated aldehyde or ketone metabolites are often reactive electrophiles. They can undergo Michael addition reactions with cellular nucleophiles, such as glutathione (B108866) and protein thiols, which is a common mechanism leading to cellular toxicity ( uclan.ac.uk).

Furthermore, the predicted unsaturated aldehyde metabolite, (3E)-3-pentenal, could be further oxidized by aldehyde dehydrogenases to the corresponding carboxylic acid, (3E)-3-pentenoic acid. This acid might then enter common metabolic pathways, such as the β-oxidation cycle, leading to further breakdown into smaller molecules or eventual excretion ( uclan.ac.uk, inchem.org).

While Cytochrome P450 enzymes are also known to metabolize alcohols, including allylic alcohols, often leading to oxidation or epoxidation of double bonds ( acs.org), the primary metabolic activation pathway for β-olefinic alcohols is generally considered to be ADH-mediated oxidation to reactive unsaturated carbonyl compounds ( uclan.ac.uk).

The absence of specific experimental data means that the precise rates, enzymes involved, and the extent of these biotransformation pathways for (3E)-3-Penten-1-ol in various non-target organisms remain uncharacterized. Therefore, no specific data tables or detailed research findings directly pertaining to the bioaccumulation or biotransformation of (3E)-3-Penten-1-ol in non-target organisms could be generated from the provided search results.

Advanced Analytical Techniques for Characterization and Quantification of 3e 3 Penten 1 Ol

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques provide fundamental information about the molecular structure of (3E)-3-Penten-1-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, DOSY-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (3E)-3-Penten-1-ol (C₅H₁₀O), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of (3E)-3-Penten-1-ol is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon double bond. The ¹³C NMR spectrum provides information on the five unique carbon environments within the molecule. While publicly accessible, fully assigned spectral data is limited, the expected assignments based on the structure are presented in the table below.

| Position | Proton (¹H) Signal | Carbon (¹³C) Chemical Shift (δ ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.6 ppm (t) | ~60-62 |

| C2 (-CH₂-) | ~2.2 ppm (q) | ~35-37 |

| C3 (=CH-) | ~5.5 ppm (m) | ~125-127 |

| C4 (=CH-) | ~5.5 ppm (m) | ~130-132 |

| C5 (-CH₃) | ~1.7 ppm (d) | ~17-18 |

2D-NMR Techniques: To confirm the connectivity, 2D-NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY establishes proton-proton (¹H-¹H) coupling correlations. For (3E)-3-Penten-1-ol, cross-peaks would be observed between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5, confirming the contiguous spin system.

HSQC correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively link each proton signal to its corresponding carbon signal listed in Table 1.

Diffusion-Ordered Spectroscopy (DOSY-NMR): DOSY-NMR is a powerful technique for analyzing mixtures and confirming the purity of a sample. It separates the NMR signals of different molecules based on their translational diffusion coefficients, which are related to their size and shape. For a pure sample of (3E)-3-Penten-1-ol, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient value, confirming that all signals originate from a single molecular entity.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of (3E)-3-Penten-1-ol is characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The C=C double bond stretch appears in the 1665-1675 cm⁻¹ region. The peak for the trans-alkene C-H out-of-plane bend is a key diagnostic feature, typically appearing as a strong band near 960-970 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretch is often a strong and sharp signal in the Raman spectrum, making it easy to identify. Symmetrical vibrations, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (sp³ and sp²) | 2850-3100 | Medium-Strong |

| C=C Stretch | 1665-1675 | Medium, Sharp |

| C-O Stretch | 1050-1150 | Strong |

| =C-H Bend (trans) | 960-970 | Strong |

Mass Spectrometry (MS) for Fragmentation Analysis and High-Resolution Mass Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

Fragmentation Analysis: In Electron Ionization Mass Spectrometry (EI-MS), (3E)-3-Penten-1-ol undergoes ionization to form a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 86. This molecular ion is often unstable and fragments in predictable ways. nist.govlibretexts.org Common fragmentation pathways for primary alcohols include the loss of water (H₂O) and alpha-cleavage. libretexts.orgchemguide.co.uk

Loss of Water (M-18): A peak at m/z 68 results from the elimination of a water molecule from the molecular ion.

Alpha-Cleavage: Cleavage of the C1-C2 bond results in the loss of a CH₂OH radical, leading to a fragment at m/z 55.

Allylic Cleavage: The bond between C2 and C3 can cleave, leading to the formation of various resonance-stabilized cations. A prominent peak is often observed at m/z 41, corresponding to the allyl cation [C₃H₅]⁺.

The base peak (most intense) in the EI mass spectrum is typically at m/z 57, which can arise from rearrangement and fragmentation. nist.gov

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion (m/z 86) |

|---|---|---|

| 86 | [C₅H₁₀O]•⁺ (Molecular Ion) | - |

| 71 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 68 | [M - H₂O]•⁺ | Water (H₂O) |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ (Base Peak) | Ethyl radical (•C₂H₅) or rearrangement |

| 55 | [C₄H₇]⁺ | Hydroxymethyl radical (•CH₂OH) |

| 41 | [C₃H₅]⁺ | - |

High-Resolution Mass Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. The monoisotopic mass of (3E)-3-Penten-1-ol (C₅H₁₀O) is 86.073165 Da. nih.gov HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Chromatographic Separation and Coupled Techniques

Chromatography is essential for separating (3E)-3-Penten-1-ol from complex mixtures prior to its identification and quantification.

Gas Chromatography (GC) with Advanced Detectors (e.g., FID, ECD, NPD)

Gas chromatography is the premier technique for analyzing volatile compounds like (3E)-3-Penten-1-ol. The compound is volatilized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The retention index (a measure of where a compound elutes relative to n-alkanes) is a key parameter for identification.

Detectors:

Flame Ionization Detector (FID): This is the most common and effective detector for (3E)-3-Penten-1-ol. It is highly sensitive to organic compounds containing carbon and provides a response that is proportional to the mass of carbon, allowing for accurate quantification.

Electron Capture Detector (ECD): An ECD is highly sensitive to compounds with electronegative atoms (like halogens). It would not be a suitable primary detector for (3E)-3-Penten-1-ol unless the molecule is derivatized with an electrophilic group.

Nitrogen-Phosphorus Detector (NPD): An NPD is selective for compounds containing nitrogen or phosphorus and is therefore not applicable for the analysis of this compound.

The Kovats retention index (I) is a standardized measure that helps in the identification of compounds by GC.

| Column Type | Reported Index (I) |

|---|---|

| Semi-Standard Non-Polar | 717, 725, 735 |

| Standard Polar | 1255 |

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

While GC is more common for volatile alcohols, Liquid Chromatography (LC) can also be employed. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase.

For a small and relatively polar molecule like (3E)-3-Penten-1-ol, a reversed-phase (RP) method would be most suitable. A typical setup would involve:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: Since (3E)-3-Penten-1-ol lacks a strong chromophore, UV detection would be challenging. Detection would typically be achieved using a universal detector like a Refractive Index Detector (RID) or, more powerfully, by coupling the LC system to a mass spectrometer (LC-MS). A method for the related compound 3-methyl-3-penten-1-ol (B155299) uses a reversed-phase column with an acetonitrile and water mobile phase, which would be a logical starting point for method development. sielc.com

Hyphenated Systems (e.g., GC-MS, LC-MS/MS, GCxGC)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of volatile compounds like (3E)-3-Penten-1-ol. longdom.orgresearchgate.netnih.gov These systems offer enhanced sensitivity, selectivity, and identification capabilities compared to standalone methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mendeley.com In the analysis of (3E)-3-Penten-1-ol, the gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass spectral data, enabling positive identification through comparison with spectral libraries like those from the National Institute of Standards and Technology (NIST). nist.govnih.gov GC-MS has been widely used to identify (3E)-3-Penten-1-ol as a volatile component in various plant species. For instance, it has been identified as a "green leaf volatile" released from damaged plants. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is ideal for volatile compounds, LC-MS/MS is a powerful tool for non-volatile or thermally labile compounds. nih.govchromatographyonline.com For short-chain unsaturated alcohols like (3E)-3-Penten-1-ol, direct analysis by LC-MS/MS is less common due to their volatility and retention challenges on typical reversed-phase columns. However, derivatization can be employed to enhance chromatographic retention and detection sensitivity. mdpi.comresearchgate.net Although specific validated methods for (3E)-3-Penten-1-ol are not widely documented, methodologies developed for other short-chain fatty acids and alcohols in biological matrices could be adapted. researchgate.netnih.gov These methods often utilize tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity, which is crucial for quantification at trace levels. ijalsr.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC offers a significant enhancement in separation power over conventional one-dimensional GC. unito.itessentialoilsforhealing.com This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. This results in a highly structured two-dimensional chromatogram with greatly increased peak capacity and resolution, which is particularly advantageous for the analysis of complex volatile profiles in food and plant samples. uliege.beresearchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS allows for the rapid acquisition of full mass spectra, enabling the identification and quantification of hundreds to thousands of compounds in a single run, including minor components like (3E)-3-Penten-1-ol that might be co-eluting in a 1D-GC system. mdpi.com

Table 1: Research Findings on the Analysis of (3E)-3-Penten-1-ol and Related Compounds Using Hyphenated Systems

| Technique | Matrix | Key Findings/Application | Reference |

|---|---|---|---|

| GC-MS | Plant Headspace (Pear Leaves) | Identified (Z)-3-hexen-1-ol, a structurally related green leaf volatile, as being released upon herbivore damage. This highlights GC-MS's role in identifying specific plant volatiles. | researchgate.net |

| GC-MS | General Database | Provides reference mass spectral data for (3E)-3-Penten-1-ol, crucial for its identification in unknown samples. The NIST WebBook is a primary source for this data. | nist.govnih.gov |

| GCxGC-TOFMS | Plant Volatiles (General) | Demonstrates the superior separation capacity for complex volatile mixtures, essential for resolving isomers and minor components that are often present alongside compounds like (3E)-3-Penten-1-ol. | unito.itmdpi.com |

| LC-MS/MS | Biological Fluids (Ruminal Fluid) | A validated method for short-chain fatty acids and D/L-lactate using derivatization demonstrates the potential for adapting such methods for short-chain alcohols if required for specific matrices. | mdpi.com |

Advanced hyphenated and hyphenated-MS techniques for complex matrix analysis

The analysis of (3E)-3-Penten-1-ol in complex matrices such as food, beverages, and environmental samples presents significant challenges due to the presence of interfering compounds. sigmaaldrich.com Advanced hyphenated techniques, particularly those involving sophisticated sample preparation methods coupled with highly sensitive MS detection, are required for accurate quantification.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: HS-SPME is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. mdpi.comcabidigitallibrary.org In this method, a coated fiber is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is critical for the selective extraction of target analytes. mdpi.com HS-SPME-GC-MS has been successfully applied to analyze the volatile profiles of numerous fruits, plants, and food products where compounds like (3E)-3-Penten-1-ol and its isomers are often found. cabidigitallibrary.orgsemanticscholar.org This technique minimizes matrix effects and enhances the detection limits for trace-level components.

GC-MS/MS in Complex Matrices: For matrices with a high degree of complexity, such as fatty foods, tandem mass spectrometry (GC-MS/MS) provides an additional layer of selectivity. sigmaaldrich.com By using techniques like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for the target analyte are monitored. This significantly reduces background noise and matrix interference, allowing for highly accurate and precise quantification even at very low concentrations. Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by cleanup steps using sorbents like Z-Sep can effectively remove lipids and other interferences prior to GC-MS/MS analysis. sigmaaldrich.com

Table 3: Advanced Techniques for Analysis of Volatiles in Complex Matrices

| Technique | Matrix Type | Purpose | Key Advantages | Reference |

|---|---|---|---|---|

| HS-SPME-GC-MS | Fruits, Plant Tissues | Characterization of volatile profiles | Solvent-free, simple, minimizes matrix effects, good for qualitative and semi-quantitative analysis. | mdpi.comsemanticscholar.org |

| GC-MS/MS with Z-Sep Cleanup | Fatty Foods (e.g., beef kidney) | Quantitative analysis of pesticides and other contaminants | Excellent removal of lipid interferences, high selectivity and sensitivity due to MRM mode. | sigmaaldrich.com |

| HS-SPME-GC-TOF-MS | Medicinal Plants (Amomum species) | Comprehensive analysis of volatile metabolites | High separation power of GC combined with fast, full-spectrum acquisition of TOF-MS for untargeted analysis. | mdpi.com |

| SPME-DART-MS | Food and Environmental Samples | Ultrafast screening and quantification of pesticides | Rapid analysis time (under 2 minutes), high-throughput capabilities, and low detection limits. | researchgate.net |

Derivatization and Functionalization Strategies of 3e 3 Penten 1 Ol

Stereocontrolled Functionalization of the Alkene Moiety

Polymerization and Oligomerization via the Double Bond

The presence of a carbon-carbon double bond in (3E)-3-Penten-1-ol presents opportunities for polymerization and oligomerization reactions. While direct homopolymerization studies specifically for (3E)-3-Penten-1-ol are not extensively detailed in the provided literature, related unsaturated alcohols, such as 4-penten-1-ol (B13828), have been investigated in copolymerization contexts. For instance, 4-penten-1-ol has been copolymerized with ethylene (B1197577) using a single-component palladium aryl phosphine (B1218219) sulfonate catalyst, demonstrating varying catalyst tolerance between different unsaturated alcohol comonomers researchgate.net. General strategies for introducing unsaturation into polymer chains, such as copolymerization with dienes like butadiene or ring-opening metathesis polymerization (ROMP) of cycloolefins, are employed to facilitate polymer deconstruction acs.org. These approaches underscore the potential for utilizing the double bond of (3E)-3-Penten-1-ol in creating functional polymers or oligomers, although specific research detailing its direct polymerization or oligomerization via this double bond is limited within the reviewed sources.

Synthesis of Value-Added Chemical Intermediates

(3E)-3-Penten-1-ol serves as a crucial building block and intermediate in the synthesis of various value-added chemical products. It has been employed as a raw material in the laboratory synthesis of the antibacterial drug Leucomycin B . Furthermore, its structure makes it a useful precursor for creating related esters, which find application as odor standards in the flavor and fragrance industry lookchem.com.

A notable chemical transformation involves the hydroboration of 3-penten-1-ol. This reaction, followed by oxidative workup, can yield 1,3-pentane-diol, a more functionalized chemical intermediate umich.edu. The inherent bioactivity and unique molecular architecture of (3E)-3-Penten-1-ol also position it as a potential starting point for the development of therapeutic agents targeting metabolic disorders and cancers .

Data Table 1: Value-Added Intermediates Synthesized from (3E)-3-Penten-1-ol and Related Compounds

| Starting Material | Reaction/Transformation | Value-Added Intermediate | Application/Significance | Reference |

| (3E)-3-Penten-1-ol | Synthesis precursor | Leucomycin B | Antibacterial drug | |

| (3E)-3-Penten-1-ol | Esterification | Esters | Odor standards, flavor and fragrance industry | lookchem.com |

| 3-Penten-1-ol (general) | Hydroboration/Oxidation | 1,3-Pentane-diol | Chemical intermediate | umich.edu |

Catalyst Development for Efficient Derivatization

The efficient derivatization of (3E)-3-Penten-1-ol necessitates the development of selective and effective catalytic systems. For instance, the hydroboration of 3-penten-1-ol has been achieved using samarium triiodide (SmI3) in conjunction with catecholborane, leading to oxygen-directed hydroboration and the formation of 1,3-pentane-diol umich.edu. This highlights the utility of lanthanide-based catalysts in directing reactions via the hydroxyl group.

In the context of related unsaturated alcohols, palladium catalysts, such as palladium aryl phosphine sulfonate systems, have been utilized for the copolymerization of ethylene with 4-penten-1-ol, demonstrating the application of transition metal catalysis in reactions involving unsaturated alcohol functionalities researchgate.net. Broader advancements in enantioselective transition metal catalysis, employing sophisticated chiral ligands and catalytic systems, offer further avenues for the stereoselective derivatization of molecules like (3E)-3-Penten-1-ol acs.org.

Data Table 2: Catalytic Systems for Derivatization of (3E)-3-Penten-1-ol and Related Compounds

| Target Reaction/Substrate | Catalyst System | Key Outcome/Application | Reference |

| Hydroboration of 3-penten-1-ol | SmI3 / Catecholborane | Oxygen-directed hydroboration to 1,3-pentane-diol | umich.edu |

| Ethylene copolymerization | Palladium aryl phosphine sulfonate catalyst | Copolymerization with 4-penten-1-ol, demonstrating catalyst activity and tolerance | researchgate.net |

| General asymmetric allylic alkylation | Palladium complexes with chiral ligands/phosphoric acids | Enantioselective synthesis of various products, applicable to functionalized allylic systems | acs.org |

Compound Name Table:

| Common Name | IUPAC Name | CAS Number |

| (3E)-3-Penten-1-ol | (E)-pent-3-en-1-ol | 764-37-4 |

Industrial and Material Science Applications of 3e 3 Penten 1 Ol Non Clinical Focus

Role as a Key Intermediate in Fine Chemical Synthesis

(3E)-3-Penten-1-ol serves as a crucial starting material or intermediate in the synthesis of a wide array of fine chemicals. mdpi.com Its bifunctional nature allows for a variety of chemical transformations, making it a valuable component in the production of agrochemicals, flavors, fragrances, and pharmaceutical building blocks.

Building Block for Agrochemicals (e.g., Pesticides)

The structural motifs present in (3E)-3-Penten-1-ol are found in various agrochemicals. While specific examples of its direct use in commercially available pesticides are not extensively detailed in publicly available literature, its related isomers and derivatives are known to be used as intermediates in the production of agricultural chemicals. guidechem.com The presence of both an alkene and an alcohol functional group allows for the introduction of further chemical diversity, a key aspect in the development of new and effective active ingredients for crop protection.

Precursor for Flavors and Fragrances

The scent and flavor industry utilizes (3E)-3-Penten-1-ol and its derivatives. ontosight.ailookchem.com Although some sources indicate it is not for direct use in fragrance or flavor formulations, its structural framework is a component of more complex aroma chemicals. thegoodscentscompany.comthegoodscentscompany.com For instance, related compounds like 1-penten-3-ol (B1202030) are used to impart green notes in cucumber, melon, and berry accords for fragrances and flavors. thegoodscentscompany.com The chemoselective hydrogenation of similar α,β-unsaturated aldehydes, a process related to the synthesis of pentenols, is crucial for producing fragrance and flavor intermediates. mdpi.com

Synthesis of Pharmaceutical Building Blocks (e.g., Leucomycin B)